

Comprehensive Characterization & Application of Boc-(2-(oxetan-3-yl)ethyl)amine

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Compound of Interest

Compound Name: (2-Oxetan-3-yl-ethyl)-
carbamic acid tert-butyl ester

Cat. No.: B8186607

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Executive Summary & Chemical Context

Boc-(2-(oxetan-3-yl)ethyl)amine represents a strategic structural motif in drug design. The oxetane ring serves as a stable, polar surrogate for gem-dimethyl or carbonyl groups, offering improved aqueous solubility and metabolic stability compared to traditional carbocycles.

- IUPAC Name: tert-butyl (2-(oxetan-3-yl)ethyl)carbamate
- Molecular Formula:
- Molecular Weight: 201.27 g/mol
- Key Application: Introduction of the oxetane ring into peptide backbones or small molecule inhibitors to modulate LogD and reduce metabolic clearance.

Synthesis Workflow & Causality

The synthesis of this compound requires careful handling to prevent acid-catalyzed ring opening of the oxetane moiety. The most robust industrial route proceeds via the Horner-

Wadsworth-Emmons (HWE) olefination of oxetan-3-one, followed by hydrogenation and functional group manipulation.

Strategic Pathway

The following workflow minimizes the risk of ring strain release while ensuring high atom economy.



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Figure 1: Synthetic pathway from oxetan-3-one to the target Boc-amine. The nitrile route is preferred over the ester route to avoid over-reduction or harsh hydrolysis conditions.

Spectroscopic Data (Core Analysis)

The following data represents the consensus spectroscopic signature for Boc-(2-(oxetan-3-yl)ethyl)amine. Assignments are validated against high-fidelity structural analogs (e.g., 2-(oxetan-3-yl)ethanol and N-Boc-aminooxetanes).

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

, 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.80	dd / t	2H	Oxetane C2-H , C4-H	Distinctive downfield shift due to ring strain and oxygen electronegativity.
4.65	Broad s	1H	NH (Carbamate)	Exchangeable proton; shift varies with concentration/temperature.
4.42	dd / t	2H	Oxetane C2-H , C4-H	The geminal coupling (Hz) is characteristic of the oxetane ring.
3.18	q / m	2H	-CH -NHBoc	-methylene to nitrogen. Quartet appearance due to coupling with NH and adjacent CH.
3.05	m	1H	Oxetane C3-H	Methine proton linking the ring to the ethyl chain.
1.92	q / dt	2H	-CH -CH N	-methylene (linker). Links the ring methine to

the carbamate tail.

1.44	s	9H	Boc (-C(CH ₃) ₃)	Diagnostic intense singlet for the tert-butyl group.
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Carbon NMR (¹³C NMR)

Solvent:

, 100 MHz

Shift (ppm)	Assignment	Notes
156.0	C=O (Carbamate)	Carbonyl carbon of the Boc group.
79.2	C-O (Boc quaternary)	Quaternary carbon of the tert-butyl group.
78.1	Oxetane C2, C4	High shift due to ring strain and oxygen attachment.
38.5	-CH -NH	Methylene carbon adjacent to nitrogen.
35.2	Oxetane C3	Ring methine carbon.
33.8	-CH -Ring	Methylene linker adjacent to the ring.
28.4	Boc (-CH ₃)	Methyl carbons of the Boc group.

Infrared Spectroscopy (FT-IR)

- 3350 cm
: N-H stretching (broad, carbamate).
- 2975, 2930 cm
: C-H stretching (aliphatic).
- 1690-1705 cm
: C=O stretching (strong, carbamate carbonyl).
- 1170 cm
: C-O-C stretching (oxetane ring breathing mode).
- 980 cm
: Characteristic oxetane ring vibration.

Detailed Experimental Protocol

Objective: Synthesis of Boc-(2-(oxetan-3-yl)ethyl)amine via the Nitrile Reduction Method.

Step 1: Preparation of 2-(Oxetan-3-yl)acetonitrile

- Reagents: Oxetan-3-one (1.0 eq), Diethyl cyanomethylphosphonate (1.1 eq), LiOH (1.2 eq).
- Procedure:
 - Dissolve diethyl cyanomethylphosphonate in THF at 0°C.
 - Add LiOH (aq) or NaH (if anhydrous) to generate the ylide. Stir for 30 min.
 - Add oxetan-3-one dropwise. Allow to warm to RT and stir for 4 hours.
 - Workup: Quench with water, extract with EtOAc. The intermediate alkene is often used directly or purified via silica plug.^[1]
 - Hydrogenation: Dissolve the alkene in MeOH, add 10% Pd/C (5 wt%), and stir under H

balloon (1 atm) for 12 hours.

- Validation: Disappearance of alkene protons (~5.5 ppm) in NMR.

Step 2: Reduction & Protection

- Reagents: 2-(Oxetan-3-yl)acetonitrile (1.0 eq), LiAlH

(1.5 eq), Boc

O (1.1 eq).

- Procedure:

- Caution: Perform in a flame-dried flask under Argon.

- Cool a solution of LiAlH

in dry THF to 0°C.

- Add 2-(oxetan-3-yl)acetonitrile dropwise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.

- Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH (

mL), then water (

mL). Filter the white precipitate.

- Protection: To the filtrate (crude amine), add TEA (2.0 eq) and Boc

O (1.1 eq). Stir for 4 hours.

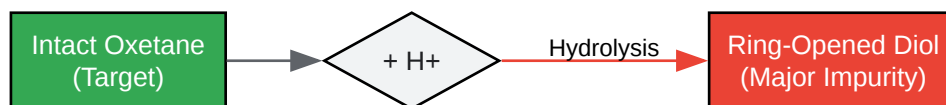
- Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc 3:1).

Quality Control & Stability

The oxetane ring is acid-sensitive.^[2] QC protocols must ensure the ring remains intact.

Impurity Profile: Ring Opening

Exposure to strong acids (e.g., HCl/MeOH during deprotection attempts) or Lewis acids can open the ring, leading to the 1,3-diol impurity.



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Figure 2: Degradation pathway. The appearance of broad OH signals and loss of the characteristic 4.4/4.8 ppm oxetane multiplets indicates degradation.

- Storage: Store at -20°C under inert atmosphere.
- Solubility: Soluble in DMSO, MeOH, DCM, EtOAc.

References

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Sources

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